molecular formula C22H18N2O4 B3736464 4,4'-(2,3-quinoxalinediyl)bis(2-methoxyphenol)

4,4'-(2,3-quinoxalinediyl)bis(2-methoxyphenol)

Cat. No.: B3736464
M. Wt: 374.4 g/mol
InChI Key: KLOXDPUMYDBWHD-UHFFFAOYSA-N
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Description

4,4’-(2,3-quinoxalinediyl)bis(2-methoxyphenol) is a complex organic compound that features a quinoxaline core flanked by two methoxyphenol groups. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of the quinoxaline moiety, known for its biological activity, combined with the methoxyphenol groups, makes this compound a versatile candidate for further research and development.

Properties

IUPAC Name

4-[3-(4-hydroxy-3-methoxyphenyl)quinoxalin-2-yl]-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c1-27-19-11-13(7-9-17(19)25)21-22(14-8-10-18(26)20(12-14)28-2)24-16-6-4-3-5-15(16)23-21/h3-12,25-26H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOXDPUMYDBWHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NC3=CC=CC=C3N=C2C4=CC(=C(C=C4)O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(2,3-quinoxalinediyl)bis(2-methoxyphenol) typically involves the condensation of appropriate quinoxaline derivatives with methoxyphenol compounds. One common method involves the reaction of 2,3-diaminophenazine with 2-methoxybenzaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4,4’-(2,3-quinoxalinediyl)bis(2-methoxyphenol) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4’-(2,3-quinoxalinediyl)bis(2-methoxyphenol) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-(2,3-quinoxalinediyl)bis(2-methoxyphenol) involves its interaction with various molecular targets. The quinoxaline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the methoxyphenol groups can interact with cellular proteins, affecting their function. These interactions can lead to the compound’s observed biological activities, such as antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(2,3-quinoxalinediyl)bis(2-methoxyphenol) is unique due to the presence of methoxy groups, which can influence its solubility, reactivity, and biological activity. The combination of the quinoxaline core and methoxyphenol groups provides a distinct set of properties that can be leveraged for various applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-(2,3-quinoxalinediyl)bis(2-methoxyphenol)
Reactant of Route 2
4,4'-(2,3-quinoxalinediyl)bis(2-methoxyphenol)

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